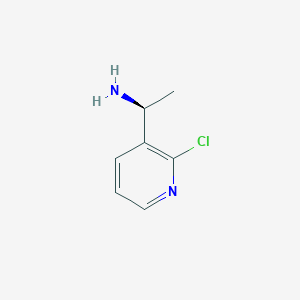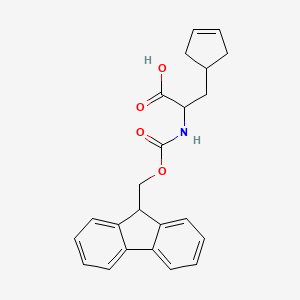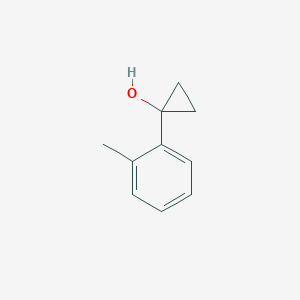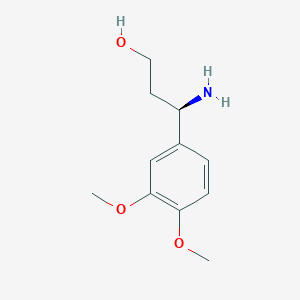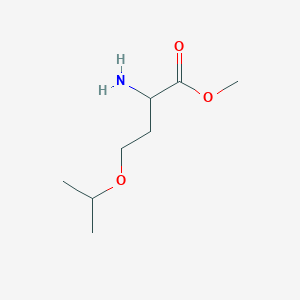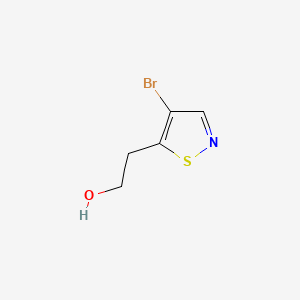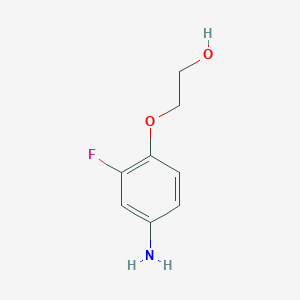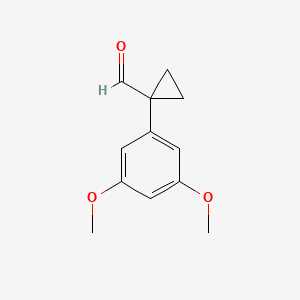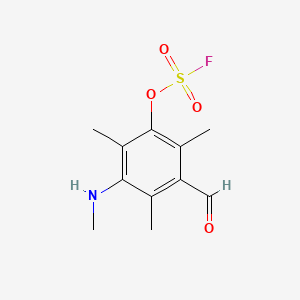
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is a complex organic compound with a unique structure that includes a formyl group, multiple methyl groups, a methylamino group, and a sulfurofluoridate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate typically involves multiple steps, including the introduction of the formyl group, methyl groups, and the sulfurofluoridate moiety. Common reagents used in the synthesis include formylating agents, methylating agents, and sulfur-fluorine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Aplicaciones Científicas De Investigación
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, the methyl groups can provide hydrophobic interactions, and the sulfurofluoridate moiety can participate in unique chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Formyl-2,4,6-trimethylphenyl sulfurofluoridate: Lacks the methylamino group.
2,4,6-Trimethyl-5-(methylamino)phenyl sulfurofluoridate: Lacks the formyl group.
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfonate: Contains a sulfonate group instead of a sulfurofluoridate moiety.
Uniqueness
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is unique due to the presence of both the formyl and methylamino groups, as well as the sulfurofluoridate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14FNO4S |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-3-formyl-2,4,6-trimethyl-5-(methylamino)benzene |
InChI |
InChI=1S/C11H14FNO4S/c1-6-9(5-14)7(2)11(17-18(12,15)16)8(3)10(6)13-4/h5,13H,1-4H3 |
Clave InChI |
QZUBOWTWJVKJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1NC)C)OS(=O)(=O)F)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


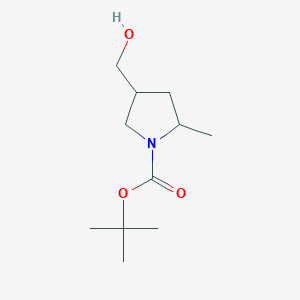
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
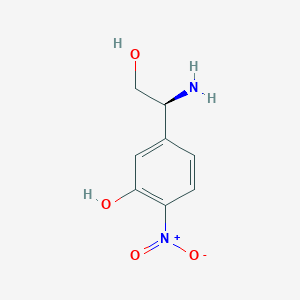

![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
